molecular formula C9H14O3 B13788541 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane CAS No. 90612-59-2

8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane

Cat. No.: B13788541
CAS No.: 90612-59-2
M. Wt: 170.21 g/mol
InChI Key: XMGXUDFCGKIQBW-UHFFFAOYSA-N
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Description

7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) is a chemical compound with the molecular formula C9H14O3. It is a derivative of norbornanone, featuring an epoxy group and a dimethylacetal functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) typically involves the reaction of norbornanone with an epoxidizing agent to introduce the epoxy group. This is followed by the reaction with dimethyl acetal to form the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols .

Scientific Research Applications

7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the dimethylacetal group can undergo hydrolysis to release reactive intermediates. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) is unique due to the presence of both the epoxy and dimethylacetal functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90612-59-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

8,8-dimethoxy-3-oxatricyclo[3.2.1.02,4]octane

InChI

InChI=1S/C9H14O3/c1-10-9(11-2)5-3-4-6(9)8-7(5)12-8/h5-8H,3-4H2,1-2H3

InChI Key

XMGXUDFCGKIQBW-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CCC1C3C2O3)OC

Origin of Product

United States

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